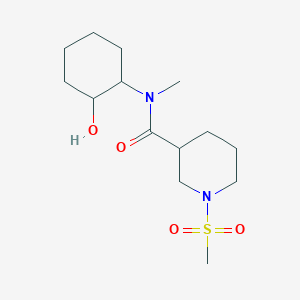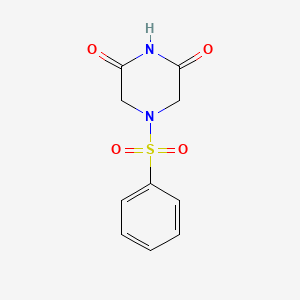
4-(phenylsulfonyl)-2,6-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(Phenylsulfonyl)-2,6-piperazinedione derivatives involves several steps, including sulfonation, amidation, and condensation reactions. Studies have shown various synthetic pathways to obtain derivatives of piperazinedione with phenylsulfonyl groups, providing insights into the chemical reactions and conditions necessary for the formation of these compounds (Berredjem et al., 2010), (Shvedaite & Shimkyavichene, 1999).
Molecular Structure Analysis
The molecular structure of 4-(Phenylsulfonyl)-2,6-piperazinedione and its derivatives has been determined through techniques like X-ray crystallography. These studies provide detailed information about the geometric configuration, bond lengths, and angles, contributing to a better understanding of the compound's three-dimensional structure and the effects on its reactivity and interactions (Berredjem et al., 2010).
Chemical Reactions and Properties
The chemical properties of 4-(Phenylsulfonyl)-2,6-piperazinedione derivatives include their reactivity towards different reagents and under various conditions. These compounds participate in a range of chemical reactions, leading to the formation of new structures and compounds. Their chemical behavior is crucial for the development of new pharmaceuticals and materials (Shvedaite & Shimkyavichene, 1999).
Applications De Recherche Scientifique
Novel Sulfonated Nanofiltration Membranes Novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, exhibit enhanced water flux and dye rejection capabilities. This innovation suggests potential applications in water treatment and purification processes, particularly in the treatment of dye solutions (Liu et al., 2012).
Sulfomethylation of Polyazamacrocycles The sulfomethylation of piperazine and polyazamacrocycles presents a novel route to mixed-side-chain macrocyclic chelates, indicating the potential for creating versatile ligands in coordination chemistry and possibly enhancing the properties of materials and drugs (van Westrenen & Sherry, 1992).
Antidepressant Metabolism Study Investigating the metabolic pathways of a novel antidepressant, Lu AA21004, highlighted the role of specific cytochrome P450 enzymes, offering insights into drug design and the potential for personalized medicine strategies (Hvenegaard et al., 2012).
Atypical Antipsychotic Agents Development The synthesis of (piperazin-1-yl-phenyl)-arylsulfonamides as a novel series of atypical antipsychotic agents showcases the therapeutic potential of modifying the chemical structure to target specific receptors, offering new avenues in psychiatric treatment (Park et al., 2010).
Antimicrobial Activity Modulation The antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multidrug-resistant strains indicates a promising direction for overcoming resistance in microbial infections, highlighting the importance of chemical modifications for enhanced drug efficacy (Oliveira et al., 2015).
High-performance Zwitterionic Nanofiltration Membrane The development of a zwitterionic nanofiltration membrane based on a novel triamine precursor demonstrates significant advancements in membrane technology for water purification, with improved antifouling properties and selective separation capabilities (Li et al., 2020).
Mécanisme D'action
The mechanism of action of a compound depends on its chemical structure and the biological system it interacts with. For instance, one study found that a compound bearing a p-tolyl group exhibited the best antibacterial activity against the planktonic growth of both Gram-positive and Gram-negative strains .
Safety and Hazards
Orientations Futures
The future directions in the field of chemistry often involve the development of new synthetic methods and the discovery of novel compounds with potential applications. For instance, recent advances in the field of directed evolution have opened up new research questions and enabled the handling of ever larger library sizes .
Propriétés
IUPAC Name |
4-(benzenesulfonyl)piperazine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c13-9-6-12(7-10(14)11-9)17(15,16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLRIURXOVHWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5651836 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

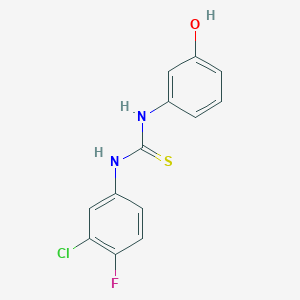
![4-[(2-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5513993.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B5513996.png)

![4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine](/img/structure/B5514011.png)
![9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5514017.png)
![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide](/img/structure/B5514024.png)
![2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5514030.png)
![2-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-1-methyl-1H-benzimidazole](/img/structure/B5514039.png)
![1-(3-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B5514043.png)
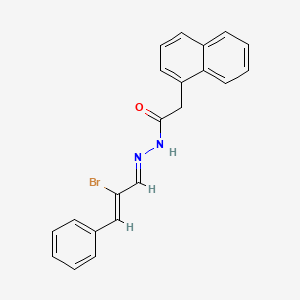
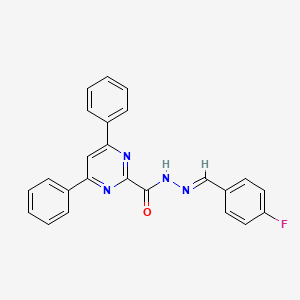
![1,3-dimethyl-5-(2-{3-[(2-methylbenzyl)oxy]-1-azetidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5514069.png)
